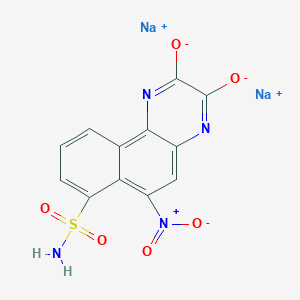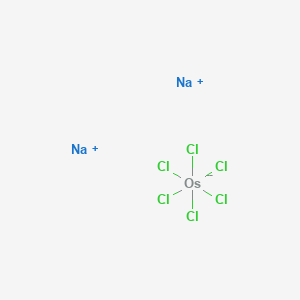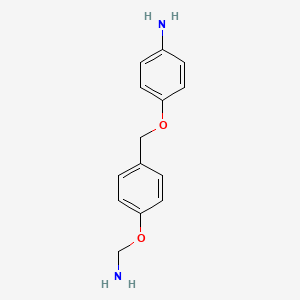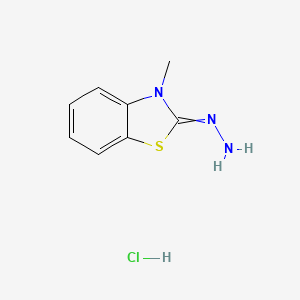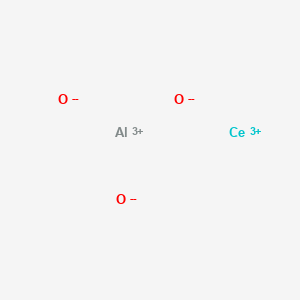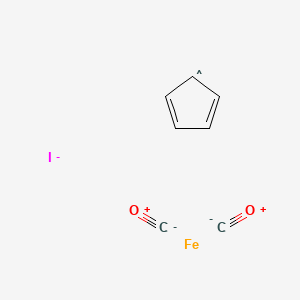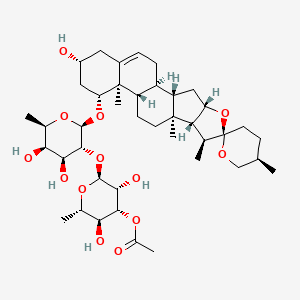
Ophiopogonin A
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ophiopogonin A, like its counterparts, involves complex biochemical pathways within Ophiopogon japonicus. These processes result in the formation of steroidal glycosides, compounds characterized by a steroid core attached to one or more sugar molecules. The biosynthesis is intricately linked to the plant's metabolism, where enzymes catalyze the formation of these bioactive molecules from simpler precursors.
Molecular Structure Analysis
Ophiopogonin A's molecular structure is typified by a steroidal framework linked to glycosidic units. This structure is crucial for its biological activity, as the arrangement of the steroid backbone and sugar moieties affects its binding to cellular targets. The steroidal part of the molecule interacts with cell membranes and receptors, while the glycosidic portion can influence solubility and metabolic stability.
Chemical Reactions and Properties
Ophiopogonin A undergoes various chemical reactions, including hydrolysis of the glycosidic bond, oxidation, and reduction. These reactions can alter its biological activity and pharmacokinetics. The compound's chemical stability, reactivity, and interactions with other molecules in biological systems are essential for its therapeutic effects.
Physical Properties Analysis
The physical properties of Ophiopogonin A, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties affect the compound's formulation and delivery in a pharmacological context. For instance, solubility in water or organic solvents determines its absorption and bioavailability when administered orally.
Chemical Properties Analysis
Ophiopogonin A's chemical properties, including its acidity or basicity (pKa), partition coefficient (logP), and reactivity, play a significant role in its pharmacodynamics and pharmacokinetics. These properties impact how the compound is absorbed, distributed, metabolized, and excreted in the body, influencing its efficacy and safety as a therapeutic agent.
References
- The structural elucidation of ophiopogonin compounds offers insights into their molecular makeup and potential chemical behaviors. Studies on related compounds, such as Ophiopogonin D and B, provide a foundation for understanding the chemical and physical characteristics of Ophiopogonin A. Research highlights the complexity of these molecules and their multifaceted roles in pharmacological applications (Tada, Kobayashi, & Shoji, 1972); (Watanabe, Sanada, Tada, & Shoji, 1977).
For more in-depth information on the synthesis, molecular and chemical properties, and the pharmacological significance of Ophiopogonin A and related compounds, further research in specialized chemical and pharmacological databases is recommended. This exploration reveals the potential of Ophiopogonin A as a bioactive molecule with diverse therapeutic applications.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
- Scientific Field : Medical Science, specifically Dermatology and Gerontology .
- Summary of Application : Ophiopogonin A, a component of Ophiopogonis Radix, has been found to have anti-inflammatory effects on senescent cells, particularly normal human dermal fibroblasts . This is particularly relevant for chronic inflammation associated with aging .
- Methods of Application : The study involved isolating Ophiopogonin A from Ophiopogonis Radix and applying it to senescent normal human dermal fibroblasts . The expression of interleukin (IL)-6 and IL-8, which were enhanced by the senescent cells, was then measured .
- Results : The study found that Ophiopogonin A significantly downregulated the expression of IL-6 and IL-8 . Moreover, it decreased IL-6 production in a strong and concentration-dependent manner .
Metabolism by Human Gut Microbiota
- Scientific Field : Microbiology and Pharmacology .
- Summary of Application : Ophiopogonin A, along with other ophiopogonins, are metabolized by human gut microbiota . This metabolism is promoted by Ophiopogon polysaccharide .
- Methods of Application : The study involved an in vitro metabolism of Ophiopogonin A by human gut microbiota, in combination with Ophiopogon polysaccharide . A UPLC-MS/MS method was used to simultaneously quantify Ophiopogonin A and its final metabolites .
- Results : The study found that Ophiopogon polysaccharide stimulated the gut microbiota-induced metabolism of Ophiopogonin A . This was evidenced by the increased activities of β-D-glucosidase, β-D-xylosidase, α-L-rhamnosidase and β-D-fucosidase in the broth .
Antioxidant Properties
- Scientific Field : Medical Science, specifically Gerontology .
- Summary of Application : Ophiopogonis Radix, which contains Ophiopogonin A, has been used in traditional Chinese and Japanese medicine to promote fluid secretion and to moisturize the lungs and skin . It has been found to have an anti-chronic inflammatory effect on senescent cells .
- Methods of Application : The study involved investigating the anti-chronic inflammatory effect of Ophiopogonis Radix on senescent cells . The expression of interleukin (IL)-6, IL-8, and IL-1β genes, which were enhanced by the senescent cells, was then measured .
- Results : The study found that Ophiopogonis Radix significantly downregulated the expression of IL-6 and IL-8 and decreased IL-6 production in a strong and concentration-dependent manner .
Anticancer Activity
- Scientific Field : Oncology .
- Summary of Application : Ophiopogonin D (OP-D), a compound related to Ophiopogonin A, has been studied for its potential anticancer activities in a variety of cancer cell lines in vitro .
- Methods of Application : The study involved investigating the anticancer activities of OP-D on various cancer cell lines .
- Results : The study found that OP-D showed potential anticancer activities .
Alleviation of Acute Lung Inflammation
- Scientific Field : Pulmonology .
- Summary of Application : Ophiopogonin A has been found to alleviate acute lung inflammation .
- Methods of Application : The study involved a mouse model of Klebsiella pneumoniae . The effects of Ophiopogonin A on the inflammation were then investigated .
- Results : The study found that Ophiopogonin A alleviates acute lung inflammation via the NF-κB/MAPK signaling pathway .
Treatment of Diabetes and Cardiovascular Disease
- Scientific Field : Endocrinology and Cardiology .
- Summary of Application : Ophiopogon japonicus, which contains Ophiopogonin A, has been used in traditional Chinese medicine to treat diabetes and cardiovascular disease for thousands of years .
- Methods of Application : The study involved the use of Ophiopogon japonicus in traditional Chinese medicine practices .
- Results : While specific results were not provided, the use of Ophiopogon japonicus in traditional medicine suggests potential benefits in the treatment of diabetes and cardiovascular disease .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin A | |
CAS RN |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




